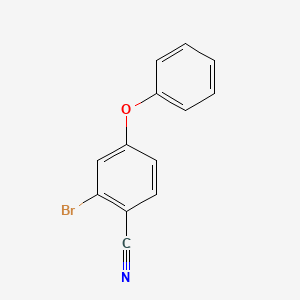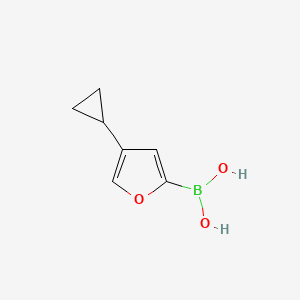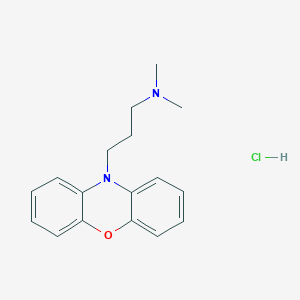
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of phenoxazine, which is a heterocyclic compound with notable biological and chemical properties. The presence of the N-dimethylamino group in its structure enhances its reactivity and functionality, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride typically involves a multi-step process. One common method includes the N-alkylation of phenoxazine with N-dimethylaminopropyl chloride under phase transfer catalysis conditions. This reaction is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can revert the oxidized forms back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the N-dimethylamino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and bromine in acidic medium.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like benzylamine can be used under phase transfer catalysis conditions.
Major Products
Aplicaciones Científicas De Investigación
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride exerts its effects involves its ability to undergo reversible redox reactions. This property allows it to interact with various molecular targets, including enzymes and receptors involved in redox processes. The compound can donate or accept electrons, thereby influencing the activity of these targets and modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxathiin: A related compound with distinct chemical properties and lower toxicity.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride stands out due to its unique combination of redox activity and structural versatility. This makes it particularly valuable in both research and industrial applications, where its properties can be tailored for specific uses .
Propiedades
Número CAS |
36982-02-2 |
|---|---|
Fórmula molecular |
C17H21ClN2O |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H |
Clave InChI |
KXYCCVLMCBYQMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


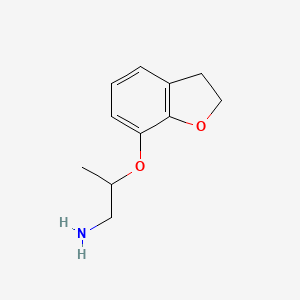
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
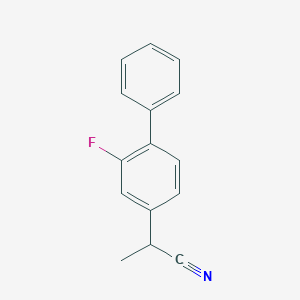
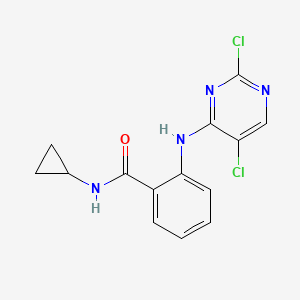

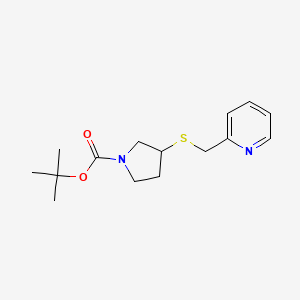
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
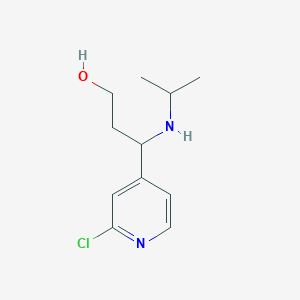
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
